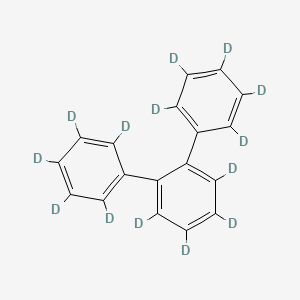
1-Sulfonamido-2,3,4-triméthoxybenzène
Vue d'ensemble
Description
Applications De Recherche Scientifique
Découverte de médicaments
Le 1-sulfonamido-2,3,4-triméthoxybenzène présente des applications potentielles dans la découverte de médicaments en raison de ses caractéristiques structurelles qui peuvent lui permettre d’interagir avec diverses cibles biologiques. Le composé pourrait servir de précurseur ou de squelette dans la synthèse de molécules plus complexes possédant des propriétés thérapeutiques .
Synthèse organique
En chimie organique, ce composé peut être utilisé comme élément de construction pour la synthèse de divers composés organiques. Son groupe sulfonamide est un groupe fonctionnel polyvalent qui peut subir de nombreuses réactions chimiques, ce qui le rend précieux pour la construction de molécules complexes .
Chimie des polymères
Le groupe sulfonamide du this compound peut être utilisé en chimie des polymères. Il peut agir comme un monomère ou un agent de réticulation dans la création de nouveaux polymères aux propriétés uniques pour des applications industrielles .
Chimie supramoléculaire
La chimie supramoléculaire explore les interactions entre les molécules pour former des complexes plus grands. Le this compound pourrait être utilisé pour étudier les interactions de liaison hydrogène et l’assemblage d’architectures moléculaires .
Bioconjugaison
Ce composé peut trouver une utilisation dans les techniques de bioconjugaison, où il pourrait être utilisé pour attacher des biomolécules à d’autres structures, telles que des marqueurs fluorescents ou des agents thérapeutiques, améliorant ainsi leur stabilité ou modifiant leur biodistribution .
Biologie chimique
En biologie chimique, le this compound pourrait être utilisé pour sonder les systèmes biologiques ou comme partie d’outils chimiques conçus pour manipuler ou comprendre les processus biologiques .
Imagerie fluorescente
Le potentiel de modification du composé en fait un candidat pour le développement de sondes fluorescentes. Ces sondes pourraient être utilisées dans des techniques d’imagerie pour visualiser les processus ou structures biologiques .
Science des matériaux
La science des matériaux pourrait bénéficier de l’incorporation du this compound dans les matériaux pour modifier leurs propriétés, telles que l’amélioration de la stabilité thermique ou de la résistance chimique .
Safety and Hazards
Mécanisme D'action
Target of Action
2,3,4-Trimethoxybenzene-1-sulfonamide is a type of sulfonamide drug . Sulfonamides are known to target bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
2,3,4-Trimethoxybenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and ultimately inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 2,3,4-Trimethoxybenzene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the drug prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides required for DNA replication .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine
Result of Action
The inhibition of folic acid synthesis by 2,3,4-Trimethoxybenzene-1-sulfonamide leads to a decrease in the availability of nucleotides required for DNA replication . This results in the inhibition of bacterial growth and replication
Action Environment
The action of 2,3,4-Trimethoxybenzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s pharmacokinetics . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of 2,3,4-Trimethoxybenzene-1-sulfonamide.
Analyse Biochimique
Biochemical Properties
2,3,4-Trimethoxybenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with several enzymes, including sulfonamide-sensitive enzymes, by binding to their active sites and inhibiting their activity. The interaction between 2,3,4-Trimethoxybenzene-1-sulfonamide and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate binding . Additionally, 2,3,4-Trimethoxybenzene-1-sulfonamide can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses.
Cellular Effects
The effects of 2,3,4-Trimethoxybenzene-1-sulfonamide on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3,4-Trimethoxybenzene-1-sulfonamide can inhibit the activity of enzymes involved in the synthesis of key signaling molecules, leading to altered cell signaling dynamics. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression can ultimately influence cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2,3,4-Trimethoxybenzene-1-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and enzyme activity. This inhibition can lead to a decrease in the production of key metabolites and signaling molecules, thereby affecting cellular processes . Additionally, 2,3,4-Trimethoxybenzene-1-sulfonamide can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-Trimethoxybenzene-1-sulfonamide can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to 2,3,4-Trimethoxybenzene-1-sulfonamide can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 2,3,4-Trimethoxybenzene-1-sulfonamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 2,3,4-Trimethoxybenzene-1-sulfonamide can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity. These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of 2,3,4-Trimethoxybenzene-1-sulfonamide.
Metabolic Pathways
2,3,4-Trimethoxybenzene-1-sulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and the accumulation or depletion of specific metabolites . These interactions can affect overall cellular metabolism and energy production, influencing cell function and viability.
Transport and Distribution
The transport and distribution of 2,3,4-Trimethoxybenzene-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of 2,3,4-Trimethoxybenzene-1-sulfonamide within specific tissues and cells are influenced by its interactions with transporters and binding proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2,3,4-Trimethoxybenzene-1-sulfonamide is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2,3,4-Trimethoxybenzene-1-sulfonamide within these compartments can influence its interactions with biomolecules and its overall biochemical and cellular effects.
Propriétés
IUPAC Name |
2,3,4-trimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPREVNNVUSFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)

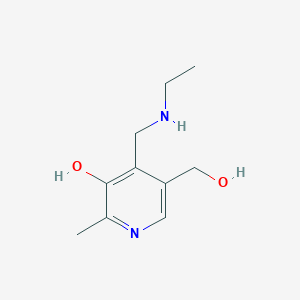
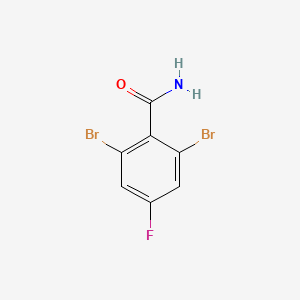

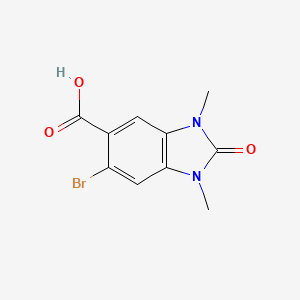

![tert-butyl N-[(N'-hydroxycarbamimidoyl)[2-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B1442800.png)
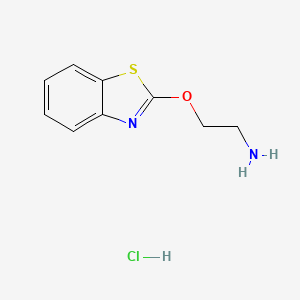
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B1442802.png)
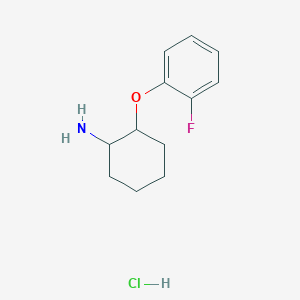
![Spiro[2.5]octan-6-ol](/img/structure/B1442806.png)
